molecular formula C16H17N3O2S B13752202 4-Bis(2-hydroxyethyl)amino-2-(2-thienyl)quinazoline CAS No. 58139-47-2

4-Bis(2-hydroxyethyl)amino-2-(2-thienyl)quinazoline

Cat. No.: B13752202
CAS No.: 58139-47-2
M. Wt: 315.4 g/mol
InChI Key: ZIJZEJQXPLFJIC-UHFFFAOYSA-N
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Description

4-Bis(2-hydroxyethyl)amino-2-(2-thienyl)quinazoline is an organic compound with the molecular formula C16H17N3O2S. It is known for its unique structure, which includes a quinazoline core substituted with a thienyl group and two hydroxyethylamino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bis(2-hydroxyethyl)amino-2-(2-thienyl)quinazoline typically involves the reaction of 2-aminothiophene with a quinazoline derivative under specific conditions. One common method includes the use of a solvent such as ethanol and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Bis(2-hydroxyethyl)amino-2-(2-thienyl)quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives .

Scientific Research Applications

4-Bis(2-hydroxyethyl)amino-2-(2-thienyl)quinazoline has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bis(2-hydroxyethyl)amino-2-(2-thienyl)quinazoline involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in cancer cells or pathogens. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bis(2-hydroxyethyl)amino-2-phenylquinazoline
  • 4-Bis(2-hydroxyethyl)amino-2-(2-furyl)quinazoline
  • 4-Bis(2-hydroxyethyl)amino-2-(2-pyridyl)quinazoline

Uniqueness

4-Bis(2-hydroxyethyl)amino-2-(2-thienyl)quinazoline is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Properties

CAS No.

58139-47-2

Molecular Formula

C16H17N3O2S

Molecular Weight

315.4 g/mol

IUPAC Name

2-[2-hydroxyethyl-(2-thiophen-2-ylquinazolin-4-yl)amino]ethanol

InChI

InChI=1S/C16H17N3O2S/c20-9-7-19(8-10-21)16-12-4-1-2-5-13(12)17-15(18-16)14-6-3-11-22-14/h1-6,11,20-21H,7-10H2

InChI Key

ZIJZEJQXPLFJIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CS3)N(CCO)CCO

Origin of Product

United States

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